molecular formula C23H25N5OS B11252279 4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11252279
M. Wt: 419.5 g/mol
InChI Key: PBXSYPTZWDOWCJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazole derivatives.

Preparation Methods

The synthesis of 4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on the thiadiazole . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microbial or cancer cells . The compound’s ability to form hydrogen bonds and interact with various biological targets makes it a versatile pharmacophore .

Comparison with Similar Compounds

4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can be compared with other triazolothiadiazole derivatives, such as:

Properties

Molecular Formula

C23H25N5OS

Molecular Weight

419.5 g/mol

IUPAC Name

4-tert-butyl-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C23H25N5OS/c1-5-19-25-26-22-28(19)27-21(30-22)17-8-6-15(7-9-17)14-24-20(29)16-10-12-18(13-11-16)23(2,3)4/h6-13H,5,14H2,1-4H3,(H,24,29)

InChI Key

PBXSYPTZWDOWCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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